molecular formula C11H10N4O3 B1149367 4-benzylamino-5-nitro-1H-pyrimidin-2-one CAS No. 112951-02-7

4-benzylamino-5-nitro-1H-pyrimidin-2-one

Cat. No.: B1149367
CAS No.: 112951-02-7
M. Wt: 246
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Description

4-Benzylamino-5-nitro-1H-pyrimidin-2-one is a chemically engineered pyrimidine derivative designed to serve as a key intermediate in advanced medicinal chemistry and drug discovery research. Pyrimidines are a fundamental class of heterocyclic compounds with established, broad-spectrum biological activities, making them a privileged scaffold in the development of new therapeutic agents . This compound is of particular interest in the search for new antimicrobials. With global resistance to existing antimicrobial drugs becoming a critical public health issue, the structural modification of core heterocycles like pyrimidine is a primary strategy to develop new chemical entities that operate on novel targets . The nitro and benzylamino substituents on the pyrimidine core are functional groups that can be leveraged to explore structure-activity relationships against resistant bacterial and fungal strains. Furthermore, this compound is a valuable precursor in multicomponent reactions (MCRs) and other synthetic pathways for constructing complex heterocyclic systems . Analogous 5-amino- and 6-amino-uracil derivatives are frequently used as precursors to a wide array of fused heterocycles—such as pyridopyrimidines and pyrrolopyrimidines—which are known to exhibit potent biological activities, including anticancer and antiviral effects . Researchers can utilize this compound as a versatile building block to generate novel compound libraries for high-throughput screening against various biological targets.

Properties

CAS No.

112951-02-7

Molecular Formula

C11H10N4O3

Molecular Weight

246

Synonyms

4-benzylamino-5-nitro-1H-pyrimidin-2-one

Origin of Product

United States

Synthetic Methodologies for 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One and Its Structural Analogues

Retrosynthetic Analysis of the 4-Benzylamino-5-nitro-1H-pyrimidin-2-one Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic pathways. The primary disconnection points are the C-N bond of the benzylamino group and the C-N bonds within the pyrimidinone ring.

The most straightforward disconnection is the bond between the pyrimidine (B1678525) ring and the benzylamino group (C4-N). This leads to a key intermediate, a 4-substituted-5-nitro-1H-pyrimidin-2-one bearing a suitable leaving group at the C4 position, and benzylamine (B48309). A common leaving group for this type of nucleophilic aromatic substitution is a halide, such as chloride. This retrosynthetic step points to a precursor like 4-chloro-5-nitro-1H-pyrimidin-2-one.

Further deconstruction of the pyrimidinone ring itself reveals two main approaches. The first involves a cyclocondensation reaction between a three-carbon (C3) synthon containing the nitro group and a urea (B33335) or guanidine (B92328) derivative. This C3 component would need to be appropriately functionalized to react with the nitrogen nucleophiles of urea. For instance, a dicarbonyl compound or its equivalent bearing a nitro group at the central carbon, such as nitromalondialdehyde or a derivative, could serve as the C3 precursor.

Alternatively, a multicomponent reaction (MCR) strategy, such as a modified Biginelli reaction, could be envisioned. This would involve the one-pot condensation of a β-ketoester (or a related active methylene (B1212753) compound), an aldehyde, and urea or a urea equivalent. To arrive at the target structure, this would necessitate the use of a nitro-substituted active methylene compound and a mechanism to introduce the benzylamino group.

Precursor Synthesis Strategies

The success of the synthetic routes outlined by retrosynthetic analysis hinges on the availability of key precursors. This section details the preparation of the essential building blocks: 5-nitropyrimidine (B80762) intermediates and benzylamino moiety precursors.

A crucial precursor for the synthesis of this compound is a pyrimidine ring with a nitro group at the 5-position and reactive sites for the introduction of the benzylamino and oxo groups. A highly versatile intermediate is 2,4-dichloro-5-nitropyrimidine (B15318). This compound can be synthesized from 5-nitrouracil (B18501) through a chlorination reaction using phosphorus oxychloride (POCl₃). google.comgoogle.com The reaction is typically carried out in the presence of an organic base. The two chlorine atoms on the pyrimidine ring are then available for sequential or selective substitution.

Another class of precursors includes pyrimidines with existing amino or hydroxyl groups, which can be valuable for synthesizing structural analogues. For example, 2-amino-4,6-dihydroxy-5-nitropyrimidine (B14773) can be synthesized and serves as an intermediate for various pharmaceutical and agrochemical products. alzchem.com Similarly, 2,4-diamino-6-hydroxy-5-nitropyrimidine can be prepared by the nitration of 2,4-diamino-6-hydroxypyrimidine. chemicalbook.com These compounds offer alternative substitution patterns and functionalities for creating a library of related molecules.

Benzylamine is a readily available commercial reagent and is the primary precursor for introducing the benzylamino group. In the context of the synthesis of the target molecule, it acts as a nucleophile, displacing a leaving group at the C4 position of the pyrimidine ring. No specialized preparation of benzylamine is typically required for this type of reaction.

Direct Synthesis Approaches to this compound

The direct construction of the this compound scaffold can be achieved through several synthetic strategies, including multicomponent reactions and cyclocondensation/annulation reactions.

Multicomponent reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules in a single step from three or more starting materials. The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.orgyoutube.com

While a direct, one-pot synthesis of this compound via a classical Biginelli reaction is challenging due to the specific substitution pattern, modified versions can be employed to generate structural analogues. For instance, by replacing urea with guanidine, a 2-aminodihydropyrimidine can be formed. units.it This amino group could then potentially be modified or serve as a handle for further functionalization. The introduction of the nitro group at the C5 position would require the use of a nitro-containing β-dicarbonyl compound, and the benzyl (B1604629) group would need to be incorporated, for example, by using N-benzylurea.

The general mechanism of the Biginelli reaction is believed to proceed through the initial formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.

Table 1: Examples of Biginelli-type Reactions for Pyrimidinone Synthesis

Aldehyde β-Dicarbonyl Compound Urea/Thiourea Derivative Catalyst Product Type Reference(s)
Aromatic Aldehydes Ethyl Acetoacetate Urea Acid (Brønsted or Lewis) Dihydropyrimidinones wikipedia.org, organic-chemistry.org
Aromatic Aldehydes Ethyl Acetoacetate Guanidine Hydrochloride NaHCO₃ 2-Amino-dihydropyrimidines units.it
Aromatic Aldehydes Ethyl Cyanoacetate Guanidine Hydrochloride Alkaline Ethanol 2-Amino-5-cyano-6-hydroxy-pyrimidines nih.gov

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis and provide a reliable route to the pyrimidinone core. A key strategy for the synthesis of this compound involves the reaction of a pre-formed, suitably substituted pyrimidine with benzylamine.

A prime example is the use of 2,4-dichloro-5-nitropyrimidine as a key intermediate. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr). The reaction with an amine, such as benzylamine, can lead to substitution at either position. The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the amine. Studies on the reaction of 2,4-dichloro-5-nitropyrimidine with secondary amines like diethylamine (B46881) have shown that substitution occurs preferentially at the C4 position. researchgate.net This selectivity is attributed to the electronic effects of the nitro group and the pyrimidine nitrogens. Thus, reacting 2,4-dichloro-5-nitropyrimidine with benzylamine would be expected to yield 2-chloro-4-benzylamino-5-nitropyrimidine. The remaining chlorine at the C2 position can then be hydrolyzed to the corresponding pyrimidin-2-one under appropriate conditions to furnish the final product.

An alternative cyclocondensation approach involves building the pyrimidine ring from acyclic precursors. For example, a direct route to a related compound, 3-methyl-5-nitrocytosine, has been described starting from nitroacetonitrile. researchgate.net This demonstrates the feasibility of constructing the nitropyrimidine core through cyclocondensation with a urea equivalent.

Table 2: Synthesis of Substituted Pyrimidines via Cyclocondensation and Substitution

Starting Material Reagent(s) Product Reaction Type Reference(s)
5-Nitrouracil POCl₃, Organic Base 2,4-Dichloro-5-nitropyrimidine Chlorination google.com, google.com
2,4-Dichloro-5-nitropyrimidine Diethylamine 4-Chloro-N,N-diethyl-5-nitro-2-pyrimidinamine Nucleophilic Aromatic Substitution researchgate.net
2,4-Diamino-6-hydroxypyrimidine Fuming Nitric Acid, Sulfuric Acid 2,4-Diamino-6-hydroxy-5-nitropyrimidine Nitration chemicalbook.com
Nitroacetonitrile N-Methyl-S-methylisothiourea 3-Methyl-5-nitrocytosine Cyclocondensation researchgate.net

Table of Compounds

One-Pot Synthetic Protocols

Various one-pot procedures have been developed for pyrimidine and fused-pyrimidine systems. For instance, a regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils under microwave irradiation has been demonstrated to produce pyrimidine-fused tetrahydropyridines. nih.gov Similarly, novel drug-like furo[2,3-d]pyrimidines have been synthesized via a green, one-pot, three-component reaction catalyzed by ZrOCl₂·8H₂O in water. nih.gov Another approach involves the synthesis of polysubstituted pyrimidines from in situ generated α,β-unsaturated imines and amidine or guanidine derivatives in a convenient one-pot procedure. While a direct one-pot synthesis for this compound is not explicitly detailed in the reviewed literature, the synthesis of close structural analogs, such as 3-methyl-5-nitrocytosine (4-amino-3-methyl-5-nitro-2-pyrimidone), has been achieved through a direct route starting from nitroacetonitrile. researchgate.net This suggests that a one-pot strategy for the target molecule could be feasible by carefully selecting the appropriate starting materials, such as a suitable three-carbon unit, a urea or guanidine equivalent, and the nitrating agent.

Below is a table summarizing various one-pot synthetic protocols for pyrimidine derivatives.

Catalyst/MediatorReactantsProduct TypeKey Features
ZrOCl₂·8H₂OArylglyoxal monohydrates, 1,3-dimethylbarbituric acid, alkyl isocyanidesFuro[2,3-d]pyrimidine-dionesGreen, one-pot, three-component, regioselective. nih.gov
FeCl₃·6H₂Oα,β-Unsaturated aldehydes, cyclic 1,3-dicarbonyls, 6-aminouracilsPyrimidine-fused tetrahydropyridinesMicrowave-assisted, three-component, regioselective. nih.gov
MeONa/LiClAryl methyl ketones, diethyl oxalate, arylhydrazines1,5-Diaryl-1H-pyrazole-3-carboxylic acidsThree-step sequence (Claisen-Knorr-Hydrolysis) in one pot. organic-chemistry.org
None (Microwave)2-Aminopyrimidines, α-haloketonesImidazo[1,2-a]pyrimidin-5(8H)-onesMicrowave-assisted cyclocondensation. rsc.org

Amination and Substitution Reactions in Pyrimidinone Synthesis

The introduction of amine substituents onto the pyrimidinone core is a critical step in the synthesis of the target compound and its analogs. This is typically achieved through substitution reactions, with Nucleophilic Aromatic Substitution (SNAr) being a primary method.

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrimidinones (B12756618)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic or heteroaromatic ring. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com These EWGs stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step. masterorganicchemistry.com In the context of this compound, a precursor such as 4-chloro-5-nitro-1H-pyrimidin-2-one would be highly activated for SNAr. The nitro group at the C-5 position acts as a powerful EWG, strongly activating the C-4 position (ortho to the nitro group) for substitution.

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is counterintuitive to the C-X bond strength. masterorganicchemistry.com This "element effect" is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comresearchgate.net The high electronegativity of fluorine enhances the electrophilicity of the reaction center, accelerating the initial nucleophilic attack.

Activating GroupPosition Relative to Leaving GroupEffect on SNAr Rate
Nitro (NO₂)ortho, paraStrong activation. wikipedia.orgmasterorganicchemistry.com
Nitro (NO₂)metaWeak to no activation. masterorganicchemistry.com
Cyano (CN)ortho, paraStrong activation. researchgate.net
Carbonyl (C=O)ortho, paraModerate activation.

Introduction of the Benzylamino Group at the C-4 Position

The introduction of the benzylamino moiety at the C-4 position of the pyrimidinone ring is a key transformation in the synthesis of the title compound. This is typically accomplished via the SNAr reaction discussed previously, using a 4-halo-5-nitropyrimidinone as the substrate and benzylamine as the nucleophile. nih.gov Benzylamine (C₆H₅CH₂NH₂) is a primary amine that serves as an effective nitrogen nucleophile in this context. wikipedia.orgnih.gov

The synthesis of related 4-benzylaminopyrimidine derivatives has been reported as a strategy for developing potent inhibitors for various biological targets. nih.gov For example, in the synthesis of 4-benzylaminopyrimidine-5-carboxamide derivatives, the key step involves the displacement of a leaving group at the C-4 position by a substituted benzylamine. nih.gov Similarly, the synthesis of pyrimidinone inhibitors of dipeptidyl peptidase IV involves the reaction of chloropyrimidinones with various amines. acs.org

The reaction would proceed by the nucleophilic attack of the benzylamine nitrogen atom on the C-4 carbon of the 4-halo-5-nitropyrimidinone. The presence of the C-5 nitro group is essential for this step to occur under reasonably mild conditions by stabilizing the intermediate Meisenheimer complex. Subsequent elimination of the halide ion yields the desired this compound.

Regioselective Functionalization Techniques

Achieving the correct substitution pattern on the pyrimidinone ring requires precise control over the order and conditions of the reactions, a concept known as regioselective functionalization. For a molecule like this compound, the relative placement of the oxo, nitro, and benzylamino groups is critical.

The synthesis would likely begin with a pre-formed pyrimidin-2-one ring or a precursor like 2,4-dichloropyrimidine. acs.org The sequence of functionalization is crucial.

Nitration: Electrophilic nitration of the pyrimidinone ring would likely be directed to the C-5 position, which is activated by the C-4 amino or hydroxyl/oxo group.

Halogenation/Activation: To introduce the benzylamino group via SNAr, the C-4 position must bear a good leaving group. If starting from a pyrimidin-2,4-dione, chlorination with an agent like phosphorus oxychloride (POCl₃) can install chlorine atoms at the C-2 and C-4 positions. acs.org Selective hydrolysis can then yield a 4-chloropyrimidinone. acs.org

Substitution: The final step would be the SNAr reaction with benzylamine.

An alternative strategy involves using protecting or blocking groups to direct functionalization to a specific site. nih.gov For instance, a blocking group could be temporarily installed at one position to force a reaction to occur at another desired, less reactive site. nih.gov Furthermore, employing orthogonal reactivity, where different functional groups react under distinct, non-interfering conditions, allows for the stepwise and regioselective construction of highly functionalized molecules. acs.org A modular synthesis of pyrimidinones has been reported that relies on the mechanistic differences between Suzuki-Miyaura, Stille, and Liebeskind-Srogl cross-coupling reactions to selectively functionalize thioether and halide positions on the pyrimidinone core. acs.org

Catalytic Systems in Pyrimidinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrimidinone derivatives with high efficiency, selectivity, and sustainability.

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in heterocyclic synthesis. nih.gov These catalysts are often metal-free, less toxic, and less sensitive to air and moisture compared to traditional metal catalysts. nih.gov In the context of pyrimidinone synthesis, organocatalysts are frequently employed in multicomponent reactions to construct the heterocyclic core. acs.org

For example, L-proline, a simple amino acid, has been used as a Lewis acid organocatalyst, often with a co-catalyst like trifluoroacetic acid (TFA), in the three-component synthesis of pyrano[2,3-d]pyrimidine-2(8aH)-ones from an aromatic aldehyde, urea/thiourea, and 3,4-dihydro-(2H)-pyran. acs.org Other organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also proven effective in catalyzing one-pot reactions to produce pyranopyrimidinedione derivatives in high yields. acs.org

The mechanism of organocatalysis in these reactions often involves the activation of substrates through the formation of intermediate species like enamines or iminium ions. mdpi.com For instance, in an organocatalytic inverse electron-demand Diels-Alder reaction, a ketone reacts with a chiral amine catalyst to form a nucleophilic enamine, which then undergoes cycloaddition with 1,3,5-triazine (B166579) to yield substituted pyrimidines. mdpi.com The application of such strategies could facilitate the initial construction of the pyrimidinone ring of the target molecule.

Below is a table of representative organocatalytic systems used in the synthesis of pyrimidinone-related scaffolds.

OrganocatalystCo-catalyst/SolventReaction TypeProduct Type
L-prolineTFA / AcetonitrileThree-component reactionPyrano[2,3-d]pyrimidine-ones/thiones. acs.org
p-Toluenesulfonic acid (p-TsOH)MgSO₄ / THFThree-component reactionOctahydropyrano[2,3-d]pyrimidin-2-ones. acs.org
DABCOWaterOne-pot, three-component reactionPyrano[2,3-d]pyrimidine-diones. acs.org
Chiral Secondary AmineN/AInverse electron-demand Diels-AlderSubstituted pyrimidines. mdpi.com

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for the synthesis of complex molecules like this compound. Palladium-catalyzed reactions, in particular, have become indispensable for functionalizing heterocyclic cores.

A primary strategy for synthesizing the target compound involves the late-stage introduction of the benzylamino group onto a pre-formed 5-nitropyrimidin-2-one scaffold. The Buchwald-Hartwig amination is a preeminent method for this transformation. researchgate.net This reaction facilitates the coupling of an amine with an aryl halide or triflate. For the synthesis of this compound, a plausible precursor would be a 4-halo-5-nitro-1H-pyrimidin-2-one (e.g., where the halogen is Cl, Br, or I). The reaction with benzylamine in the presence of a palladium catalyst and a suitable ligand would yield the desired product. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl halides, often under mild conditions.

Alternatively, the Suzuki-Miyaura coupling can be employed to form C-C bonds, and its principles can be adapted for C-N bond formation, although it's more commonly used for the former. libretexts.orgnih.gov For structural analogues, this reaction enables the introduction of various aryl or vinyl substituents onto the pyrimidine ring. For example, a 4-chloro-5-nitropyrimidin-2-one could be coupled with a benzylboronic acid. The regioselectivity of such couplings on polyhalogenated pyrimidines has been studied, with the 4-position often being the initial site of reaction. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. libretexts.orgnih.gov

Below is a table summarizing typical conditions for these metal-catalyzed reactions as applied to pyrimidine systems.

Table 1: Representative Conditions for Metal-Catalyzed Coupling on Pyrimidine Scaffolds

Reaction Type Precursors Catalyst/Ligand Base Solvent Temperature Reference
Buchwald-Hartwig Amination Aryl/Heteroaryl Halide, Amine Pd₂(dba)₃ / BINAP NaOBuᵗ Toluene 80 °C acs.org
Suzuki Coupling 2,4-Dichloropyrimidine, Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Ethanol/Toluene/Water 55-90 °C nih.gov
Heck Coupling 2,4-Diamino-5-iodobenzylpyrimidine, Alkene (Ph₃P)₂PdCl₂ N-ethylpiperidine DMF 150 °C (Microwave) nih.gov

The synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines has been achieved through sequential nucleophilic aromatic substitution on 4,6-dichloro-2-methyl-5-nitropyrimidine. clockss.org While not a direct metal-catalyzed coupling, this highlights the utility of halogenated nitropyrimidines as key intermediates for introducing amine substituents. Replacing hazardous dichloro intermediates with analogous bis(tosylates) offers a safer alternative for the same chemical transformations. clockss.org

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyrimidinone derivatives, these approaches often focus on alternative energy sources, solvent-free conditions, and the use of recyclable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and fewer side products compared to conventional heating. nih.govnanobioletters.comresearchgate.net The synthesis of various aminopyrimidine derivatives has been successfully achieved using microwave-assisted methods. For example, the condensation of chalcones with guanidine nitrate (B79036) can be performed under microwave irradiation to yield aminopyrimidines. nanobioletters.com Similarly, the reaction of 2-amino-4-chloro-pyrimidine with various amines has been efficiently carried out in a microwave reactor to produce substituted 2-aminopyrimidine (B69317) derivatives in 15-30 minutes. nih.gov The Heck reaction, a metal-catalyzed coupling, has also been significantly improved by using microwave heating, allowing for faster, cleaner reactions with reduced catalyst loading. nih.gov

A comparative study on the synthesis of 2-amino-4,6-diarylpyrimidines highlighted the efficiency of microwave-assisted synthesis over conventional heating, as shown in the table below.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 2-Amino-4,6-diarylpyrimidine Derivative

Method Conditions Time Yield Reference
Conventional Heating Reflux in Ethanol 10 hours 82% researchgate.net
Microwave-Assisted CaCl₂, Solvent-free 15 minutes 74% researchgate.net

Solvent-Free Synthesis

Another key green chemistry strategy is the elimination of volatile organic solvents, which are often toxic and difficult to recycle. Solvent-free, or solid-state, reactions can lead to improved efficiency and a significantly better environmental profile. acs.orgresearchgate.net The synthesis of pyrimidine and dihydropyrimidinone derivatives has been effectively conducted under solvent-free conditions, sometimes using mechanochemical methods like ball milling. acs.org These reactions can be catalyzed by various agents, including modified nanoparticles, which can often be recovered and reused. acs.org For instance, cyclo-condensation reactions to form dihydropyrimidinone derivatives have been performed efficiently in good yields and short reaction times without any solvent. researchgate.net This approach not only simplifies the experimental procedure and product isolation but also reduces waste generation.

These green methodologies are typically applied to the core synthesis of the pyrimidine ring. For a compound like this compound, a green approach might involve the initial solvent-free or microwave-assisted synthesis of a 5-nitropyrimidin-2-one intermediate, followed by subsequent functionalization.

Reaction Mechanisms and Chemical Reactivity of 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One

Mechanism of Pyrimidinone Ring Formation

The synthesis of the pyrimidin-2-one core, a foundational structure in many biologically active molecules, often proceeds through a sequence of condensation and cyclization reactions. youtube.com While various synthetic routes exist, a common and versatile strategy involves a domino reaction sequence that combines Knoevenagel condensation and Michael addition, followed by an intramolecular cyclization step to yield the final heterocyclic ring. rsc.orgresearchgate.net

The formation of substituted pyrimidinones (B12756618) can be conceptualized through a pathway initiated by a Knoevenagel condensation. rsc.orgbiointerfaceresearch.com This reaction typically involves the condensation of an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or ethyl cyanoacetate) with an aldehyde or ketone. In the context of pyrimidinone synthesis, analogous precursors are used.

The general mechanism can be described as follows:

Knoevenagel Condensation: An activated substrate condenses with a carbonyl compound, leading to the formation of a new carbon-carbon double bond. This step creates a reactive α,β-unsaturated system, which serves as a Michael acceptor. mdpi.com

Michael Addition: A nucleophile, such as an amidine or urea (B33335) derivative, then attacks the β-carbon of the newly formed α,β-unsaturated intermediate. nih.gov This conjugate addition is a key step that introduces the necessary nitrogen-containing fragment for the subsequent cyclization into the pyrimidine (B1678525) ring. rsc.orgnih.gov

This tandem Knoevenagel condensation-Michael addition approach is a powerful tool in heterocyclic chemistry, allowing for the construction of complex ring systems from simple starting materials in a single pot. researchgate.netnih.gov The reaction is often catalyzed by a base, which facilitates both the initial condensation and the nucleophilic addition.

Table 1: Key Steps in Pyrimidinone Ring Formation via Condensation/Addition Pathway

StepReaction TypeDescriptionKey Intermediate
1Knoevenagel CondensationFormation of a C=C double bond to create an electrophilic alkene (Michael acceptor).α,β-Unsaturated compound
2Michael AdditionNucleophilic attack of a urea or amidine derivative onto the Michael acceptor.Acyclic urea/amidine adduct

Following the Michael addition, the resulting open-chain intermediate possesses all the necessary atoms arranged in a favorable conformation for ring closure. The final step is an intramolecular cyclization, which is typically irreversible and driven by the formation of the stable, aromatic pyrimidinone ring. rsc.orgorganic-chemistry.org

The mechanism involves the nucleophilic attack of a nitrogen atom from the urea or amidine fragment onto an electrophilic carbonyl or cyano group within the same molecule. rsc.org This is followed by a dehydration or elimination step, which leads to the formation of the six-membered pyrimidinone ring. The rate and facility of these intramolecular reactions are often high compared to their intermolecular counterparts, a phenomenon attributed to the proximity of the reacting groups within the single molecule, which reduces the entropic cost of reaching the reaction's transition state. wikipedia.org The formation of stable five- and six-membered rings is particularly favored. wikipedia.org

Role of the Nitro Group in Reactivity

The nitro group (NO₂) at the C5 position of the pyrimidine ring is not a passive substituent. As a powerful electron-withdrawing group, it profoundly influences the electronic properties and chemical reactivity of the entire molecule. acs.org

The pyrimidine ring itself is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which lower the ring's electron density compared to benzene (B151609). wikipedia.orgyoutube.com This inherent electron deficiency is significantly amplified by the presence of the nitro group at the C5 position. scielo.brresearchgate.net

The nitro group exerts a strong electron-withdrawing effect through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the NO₂ group pulls electron density away from the pyrimidine ring through the sigma bond framework.

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, further decreasing the electron density on the ring carbons.

This pronounced electron deficiency deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). wikipedia.org The ring becomes a potent electrophile, susceptible to attack by nucleophiles. nih.govyoutube.com

Table 2: Influence of Nitro Group on Pyrimidine Ring Reactivity

EffectConsequenceResulting Reactivity
Strong Electron WithdrawalDecreases electron density of the aromatic ring.Deactivation towards electrophilic attack.
Aromatic Ring ActivationIncreases the electrophilicity of ring carbons.Activation towards nucleophilic attack. wikipedia.org

In a standard pyrimidine ring, the positions most susceptible to nucleophilic attack are C2, C4, and C6, as these positions are most electron-deficient due to the influence of the adjacent ring nitrogens. wikipedia.orgyoutube.com The presence of the C5-nitro group in 4-benzylamino-5-nitro-1H-pyrimidin-2-one further modifies this reactivity pattern.

The nitro group at C5 strongly activates the adjacent C4 and C6 positions towards nucleophilic attack. youtube.com However, in this specific molecule, the C6 position is part of the pyrimidinone's amide system (C=O), and the C4 position is substituted with a benzylamino group. A nucleophilic attack would most likely target the C4 position, potentially leading to the displacement of the benzylamino group, or the C2 position. The nitro group effectively stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic addition step, thereby lowering the activation energy for the substitution reaction. nih.gov

While halogens are the most common leaving groups in nucleophilic aromatic substitution reactions, under certain conditions, a nitro group can also be displaced by a strong nucleophile. nih.govyoutube.com The ability of the nitro group to function as a nucleofuge (leaving group) is enhanced in highly electron-deficient aromatic systems. nih.gov

In the case of this compound, the combination of two ring nitrogens and the pyrimidinone carbonyl group creates a very electron-poor system. This electronic environment makes the displacement of the C5-nitro group by a potent nucleophile a plausible, albeit likely challenging, transformation. Such reactions typically require forcing conditions (high temperatures, strong bases) and powerful nucleophiles. nih.gov Alternatively, the nitro group can be chemically modified, for instance through reduction to a hydroxylamino or amino group, which can then be transformed into a better leaving group for subsequent reactions. nih.gov

Reactivity of the Benzylamino Moiety

The benzylamino group at the C4 position of the pyrimidine ring significantly influences the molecule's reactivity, particularly in substitution and condensation reactions, and holds the potential for intramolecular rearrangements.

Amine Reactivity in Substitution and Condensation Reactions

The secondary amine of the benzylamino group in this compound retains nucleophilic character, allowing it to participate in various substitution and condensation reactions. However, the reactivity is tempered by the electronic effects of the pyrimidine ring system. The nitrogen's lone pair of electrons can be delocalized into the aromatic ring, a phenomenon that generally reduces the basicity and nucleophilicity of aryl amines compared to aliphatic amines. wikipedia.org

In the context of nucleophilic aromatic substitution (SNAr) reactions, the benzylamino group itself is typically installed by reacting a precursor, such as a 4-chloro-5-nitropyrimidin-2-one, with benzylamine (B48309). Studies on analogous systems, for instance the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines like benzylamine, have shown that the aminolysis of the chloro group proceeds readily. stackexchange.com In some cases, this can lead to disubstituted products where other leaving groups on the pyrimidine ring are also replaced by the amine. stackexchange.com A computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with various primary amines demonstrated the feasibility of these substitution reactions. wuxiapptec.com

The reactivity of various primary amines in such substitution reactions on a nitropyrimidine core can be summarized in the following table, which is based on findings from related systems and illustrates the general applicability to the synthesis of compounds like this compound.

Condensation reactions, such as the Claisen-Schmidt condensation, typically involve the reaction of an enolizable aldehyde or ketone with an aromatic carbonyl compound. researchgate.net While this compound does not possess a carbonyl group directly attached to the aromatic benzyl (B1604629) ring, the amine functionality can, under certain conditions, participate in condensation-type reactions. For example, it could react with aldehydes or ketones to form iminium intermediates, which can then undergo further transformations. Intramolecular aldol-type condensation reactions are also a possibility in derivatives of this compound if appropriate functional groups are present. nih.govgrowingscience.com

Potential for Intramolecular Rearrangements

The structure of this compound suggests the potential for intramolecular rearrangements, most notably the Dimroth rearrangement. The Dimroth rearrangement is a common isomerization in heterocyclic chemistry where an endocyclic and an exocyclic nitrogen atom, along with their substituents, exchange places. wikipedia.org This rearrangement is known to occur in certain 1-alkyl-2-iminopyrimidines and is often catalyzed by acid, base, or heat. wikipedia.orgnih.gov

A study on the ribosylation of 4-aminopyrimidines revealed that when the pyrimidine ring contains a strongly electron-withdrawing group, such as a nitro group at the C5 position, a Dimroth-type rearrangement can occur. nih.gov The proposed mechanism involves a ring-opening to form an intermediate, followed by rotation and ring-closure to yield the rearranged product. nih.govnih.gov Given the presence of the C5-nitro group in this compound, it is plausible that this compound or its derivatives could undergo a similar rearrangement under specific reaction conditions, leading to the formation of an N-benzyl-5-nitro-1H-pyrimidin-2,4-dione imine isomer.

Investigations of Reaction Intermediates (e.g., Meisenheimer Complexes)

Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, such as the 5-nitropyrimidine (B80762) system, are proposed to proceed through the formation of an anionic intermediate known as a Meisenheimer complex. nih.gov This complex is formed by the addition of the nucleophile to the aromatic ring, resulting in a delocalized negative charge that is stabilized by the electron-withdrawing groups. nih.gov

In the context of the synthesis of this compound from a 4-halo-5-nitropyrimidin-2-one precursor, the attack of benzylamine on the C4 position would lead to the formation of a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction pathway. Recent computational studies on the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines have provided insights into the role of these complexes. stackexchange.comwuxiapptec.comresearchgate.net These studies suggest that the reaction may proceed through a stepwise mechanism involving a distinct Meisenheimer intermediate, or a more concerted mechanism where the Meisenheimer-like structure represents a transition state rather than a stable intermediate. researchgate.net The presence of pre-reactive molecular complexes that precede the transition state has also been proposed, which can facilitate the reaction. stackexchange.comresearchgate.net

The formation of Meisenheimer complexes can often be detected by their characteristic intense color. rsc.org The efficiency of their formation has been correlated with the reactivity of nitroaromatic compounds in other systems. rsc.org The debate over whether Meisenheimer complexes are true intermediates or transition states in SNAr reactions on nitropyrimidines is an active area of research, with evidence suggesting that the nature of the leaving group and the nucleophile can influence the reaction mechanism. researchgate.net

Stereochemical Considerations in Synthetic Pathways

While this compound itself is not chiral, stereochemical considerations become important when it is used as a scaffold for the synthesis of more complex, chiral derivatives. The introduction of chiral centers can occur through various synthetic transformations.

For instance, if the benzyl group were to be substituted with a chiral moiety, or if reactions were to take place on the pyrimidine ring that introduce new stereocenters, the stereochemical outcome of these reactions would be critical. The synthesis of chiral pyrimidine derivatives, including nucleoside analogues, has been achieved with a high degree of regio- and enantioselectivity using methods like rhodium-catalyzed asymmetric allylation and asymmetric cyclopropanation. nih.govrsc.org

The regioselectivity of nucleophilic attack on substituted pyrimidines is a significant factor. In di-substituted pyrimidines, the position of nucleophilic attack (e.g., C2 vs. C4) can be influenced by the electronic and steric nature of the substituents already present on the ring. stackexchange.comwuxiapptec.com Frontier molecular orbital theory and computational methods are often employed to predict the regioselectivity of these SNAr reactions. wuxiapptec.comresearchgate.net

Furthermore, if chiral auxiliaries or catalysts are used in the synthesis of derivatives of this compound, they can direct the stereochemical course of the reaction. For example, the use of chiral stationary phases in chromatography allows for the separation of enantiomers of chiral amino acid derivatives, a principle that can be applied to the analysis and purification of chiral pyrimidine compounds. nih.gov The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure compounds for various applications.

Structural Modifications and Derivatization Strategies for 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One Derivatives

Introduction of Substituents on the Pyrimidinone Ring

Functionalization of the pyrimidinone ring at its various carbon and nitrogen positions, as well as modification of the existing nitro group, are key strategies to diversify the core structure of 4-benzylamino-5-nitro-1H-pyrimidin-2-one.

The pyrimidine (B1678525) ring offers multiple sites for the introduction of new functional groups. The C-2, C-4, C-5, and C-6 positions can be targeted for substitution, although the reactivity of each position is influenced by the existing substituents.

C-2 Position: The C-2 position can be functionalized through various reactions. For instance, the synthesis of 2-thioxo derivatives can be achieved, which can then serve as intermediates for further modifications. The reaction of a suitable precursor with benzyl (B1604629) halides or 2-(chloromethyl)-1H-benzimidazole can introduce benzylthio or benzimidazolylmethylthio groups at the C-2 position. mdpi.com

C-4 Position: The amino group at the C-4 position is a key site for modification. While direct alkylation or acylation of the benzylamino group can be challenging, alternative strategies involving nucleophilic aromatic substitution (SNAr) on related pyrimidine systems provide insight into potential derivatizations. For example, in 4,6-dichloropyrimidines, the chlorine at the C-4 position is susceptible to displacement by amines. nih.gov This suggests that a chloro-substituted precursor could be used to introduce a variety of substituted amino groups at this position.

C-5 Position: The C-5 position is activated by the adjacent nitro group, making it a potential site for certain reactions. However, direct functionalization at this position on the this compound scaffold is not widely reported. More commonly, the nitro group itself is the primary site of transformation.

C-6 Position: The C-6 position can be a target for substitution. In related 4-chloro-5-nitropyrimidines, the C-6 position can be substituted with alkoxy groups, which can subsequently be displaced by amines in SNAr reactions. nih.gov This indicates that the C-6 position is amenable to functionalization, potentially allowing for the introduction of a range of substituents.

Examples of Functionalization on the Pyrimidinone Ring
PositionModificationReagents/ConditionsResulting Structure
C-2ThionationLawesson's reagent2-thioxo-pyrimidinone
C-2Introduction of thioetherBenzyl halide/base2-(benzylthio)pyrimidine
C-4Displacement of a leaving groupSubstituted amine4-(substituted amino)pyrimidine
C-6Displacement of a leaving groupAmineSymmetric 4,6-diaminopyrimidine

The nitro group at the C-5 position is a key functional handle that can be readily transformed into an amino group through reduction. This transformation is a critical step in the synthesis of many fused polycyclic systems. The resulting 4,5-diaminopyrimidine (B145471) derivative is a versatile intermediate for cyclization reactions.

Common methods for the reduction of the nitro group include:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel.

Chemical reduction using reagents like tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (B78146) (Na2S2O4).

The use of iron powder in acetic acid is also an effective method.

The choice of reducing agent can be critical to avoid over-reduction or side reactions, especially in the presence of other sensitive functional groups.

Methods for Nitro Group Reduction
ReagentConditionsProduct
H2, Pd/CMethanol, room temperature4-benzylamino-5-amino-1H-pyrimidin-2-one
SnCl2·2H2OEthanol, reflux4-benzylamino-5-amino-1H-pyrimidin-2-one
Fe, CH3COOHEthanol/water, reflux4-benzylamino-5-amino-1H-pyrimidin-2-one

Modifications of the Benzylamino Side Chain

The benzylamino side chain provides another avenue for structural diversification. Modifications can be made to either the benzyl moiety or the amine linkage itself.

Introducing substituents on the phenyl ring of the benzylamino group can significantly alter the properties of the molecule. This can be achieved by starting with a substituted benzylamine (B48309) in the initial synthesis of the pyrimidinone core. A wide range of substituted benzylamines are commercially available or can be synthesized, allowing for the introduction of various functional groups such as halogens, alkyl, alkoxy, and nitro groups at the ortho, meta, or para positions of the phenyl ring. The synthesis of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone from 2-hydroxybenzaldehyde and N-benzyl-4-piperidone demonstrates a related synthetic approach involving substituted benzyl groups. utah.edu

Synthesis of Fused Polycyclic Systems Incorporating the Pyrimidinone Core

A significant area of derivatization involves the use of this compound as a precursor for the synthesis of fused polycyclic systems. This is typically achieved by first reducing the nitro group to an amino group, yielding the corresponding 4,5-diaminopyrimidine derivative. This intermediate can then undergo cyclization reactions with various reagents to form a range of fused heterocyclic systems. researchgate.netnih.govdundee.ac.ukambeed.com

Purines: The synthesis of purines can be achieved by reacting the 4,5-diaminopyrimidine with a one-carbon source such as formic acid, formamide, or an orthoester. dundee.ac.uknih.gov This leads to the formation of the imidazole (B134444) ring fused to the pyrimidine core.

Pyrimido[4,5-b]indoles: These fused systems can be synthesized through a four-component reaction involving indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide, where the pyrimidine ring is formed in situ. nih.gov

Pyrazolo[3,4-d]pyrimidines: Reaction of a 4-amino-5-nitropyrimidine derivative with hydrazine (B178648) can lead to the formation of a pyrazolo[3,4-d]pyrimidine core. researchgate.net

Thiazolo[5,4-d]pyrimidines: These can be prepared from 4-aminopyrimidin-5-yl thiocyanates, which can be derived from the corresponding 4,5-diaminopyrimidine.

Pyrimido[4,5-b]quinolines and Indenopyrido[2,3-d]pyrimidines: These complex fused systems can be synthesized via a three-component coupling of a 6-aminopyrimidin-4-one, an appropriate dicarbonyl compound (like dimedone or 1,3-indanedione), and an aromatic aldehyde. ambeed.com

Pyrimido[5,4-e]-1,2,4-triazines: Condensation of a 6-hydrazinyl-5-nitrouracil derivative can lead to the formation of the fused triazine ring. researchgate.net

Examples of Fused Polycyclic Systems
Fused SystemKey Reagents for CyclizationStarting Pyrimidine Derivative
Purine (B94841)Formic acid, orthoesters4,5-Diaminopyrimidine
Pyrimido[4,5-b]indoleIndole-3-carboxaldehyde, aromatic aldehydeAmmonium iodide (as nitrogen source)
Pyrazolo[3,4-d]pyrimidineHydrazine4-Amino-5-nitropyrimidine
Thiazolo[5,4-d]pyrimidineThiocyanate source4,5-Diaminopyrimidine
Pyrimido[4,5-b]quinolineDimedone, aromatic aldehyde6-Aminopyrimidin-4-one
Pyrimido[5,4-e]-1,2,4-triazine-6-Hydrazinyl-5-nitrouracil

Pyrano[2,3-d]pyrimidinone Derivatives

The synthesis of pyrano[2,3-d]pyrimidinone derivatives often involves a multicomponent reaction strategy, which is highly valued for its efficiency and atom economy. nih.gov A common and straightforward method is the one-pot, three-component condensation of an aromatic aldehyde, malononitrile (B47326), and a barbituric acid derivative. nih.govresearchgate.net This reaction typically proceeds through a domino Knoevenagel-Michael cyclocondensation pathway. researchgate.net Various catalysts, including nano-catalysts like sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) nih.gov or dibutylamine (B89481) (DBA) in aqueous media, have been employed to facilitate this transformation, often under solvent-free or environmentally benign conditions. nih.govresearchgate.net The pyrano[2,3-d]pyrimidine scaffold is of significant interest as it is a structural component in molecules being investigated for various biological activities. nih.gov

The general synthetic scheme involves the reaction of barbituric acid or its derivatives with an aldehyde and malononitrile. The resulting fused ring system incorporates the pyrimidine-2,4-dione structure.

Table 1: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives via Three-Component Reaction This table is interactive. You can sort and filter the data.

Aldehyde Reactant Catalyst Solvent Resulting Derivative Structure Reference
4-Nitrobenzaldehyde SBA-Pr-SO3H Solvent-free 7-amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile nih.gov
4-Hydroxybenzaldehyde Dibutylamine (DBA) Aqueous Ethanol 7-amino-5-(4-hydroxyphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile researchgate.net
Thiophene-2-carbaldehyde Not specified Not specified 6-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-7-carbonitrile nih.gov
p-Chlorobenzaldehyde Fe3O4, ZnO, or Mn3O4 nanoparticles Not specified 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydro-pyrano[2,3-d]pyrimidine-6-carbonitrile nih.gov

Pyrido[2,3-d]pyrimidinone Derivatives

The synthesis of pyrido[2,3-d]pyrimidinones, which are isomers of purines, is a significant area of research due to their structural similarity to DNA and RNA nitrogenous bases. nih.gov There are several general synthetic approaches, with many starting from a pre-formed pyrimidine ring. jocpr.com One common strategy involves using an activated 4-aminopyrimidine, such as 6-aminouracil (B15529) or its N-substituted derivatives, which undergoes cyclization with a three-carbon synthon. jocpr.com For instance, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of the fused pyridine (B92270) ring. nih.gov

Another approach involves the intramolecular cyclization of a pyrimidine derivative bearing a suitable side chain at the C5 position. nih.gov For example, a 5-bromo-4-aminopyrimidine can undergo palladium-catalyzed coupling with an acrylic acid derivative, followed by intramolecular cyclization to yield the pyrido[2,3-d]pyrimidinone system. nih.gov The versatility of these methods allows for the introduction of a wide range of substituents on both the pyrimidine and the newly formed pyridine ring. nih.govnih.gov

Table 2: Synthetic Approaches to Pyrido[2,3-d]pyrimidinone Derivatives This table is interactive. You can sort and filter the data.

Pyrimidine Starting Material Reagent(s) Synthetic Strategy Resulting Core Structure Reference
6-Amino-1,3-dimethyluracil Malonic acid derivatives Electrophilic attack at C5 and cyclization 6-substituted-5-hydroxypyrido[2,3-d]pyrimidin-7-one jocpr.com
5-Bromo-2,4-dichloropyrimidine 1. Cyclopentyl amine 2. Crotonic acid (Pd-catalyzed coupling) Nucleophilic substitution followed by coupling and intramolecular cyclization 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one nih.gov
2-Amino-5-cyano-6-methoxy-4-(phenylamino)pyridine 1. Formic acid 2. POCl3 3. Anthranilic acid derivatives Cyclization and substitution 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione nih.gov
N-cyclohexyl-4-(dimethylamino)-2-oxo-1,2-dihydropyridine-3-carboxamide Cyanoacetamide Cyclization Nicotinamide derivative rsc.org

Pyrazolo[3,4-d]pyrimidinone Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, famously present in compounds like allopurinol. nih.gov The synthesis of derivatives often starts from a pre-functionalized pyrazolo[3,4-d]pyrimidinone core. For example, new derivatives can be synthesized by reacting a 1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents in the presence of a base. nih.gov

Another powerful strategy involves designing and synthesizing a series of compounds where different positions of the pyrazolo[3,4-d]pyrimidine ring are substituted. nih.govnih.gov This approach allows for the systematic exploration of structure-activity relationships. For instance, a library of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives was successfully synthesized to explore their biological potential. nih.gov These syntheses often involve multi-step sequences to build the desired substitution pattern around the core scaffold.

Table 3: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidinone Derivatives This table is interactive. You can sort and filter the data.

Core Scaffold Reagents/Modifications Synthetic Goal Example Product Reference
3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Methyl iodide, Propargyl bromide, Phenacyl bromide N-alkylation at pyrimidine ring 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one nih.gov
1H-Pyrazolo[3,4-d]pyrimidine Various linkers and hydrophobic heads Design of EGFR inhibitors 4-((4-((3,4,5-Trimethoxyphenyl)amino)phenyl)imino)-1H-pyrazolo[3,4-d]pyrimidine derivative nih.gov
1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one Various amines and alkyl halides Synthesis of a series of PDE5 inhibitors 1-Ethyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative nih.gov
4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide Acetylacetone Enhancement of cytotoxic activity (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone researchgate.net

Imidazo-Fused Pyrimidinones (B12756618)

Imidazo-fused pyrimidines, such as imidazo[1,2-a]pyrimidines, represent another important class of heterocyclic compounds. researchgate.netmdpi.com A common synthetic route to these molecules is the reaction of 2-aminopyrimidine (B69317) with α-halocarbonyl compounds like 2-bromoacetophenone. nih.gov This condensation reaction efficiently constructs the fused imidazole ring. Green chemistry approaches, utilizing catalysts like gold nanoparticles, have been developed to make these syntheses more environmentally friendly. mdpi.com

More complex fused systems can also be designed. For example, a novel imidazo[4,5-c]pyridin-2-one core was synthesized as a bioisosteric replacement for the pyrazolo[3,4-d]pyrimidine scaffold found in known kinase inhibitors. nih.gov This strategy involved replacing the pyrimidine ring of the parent compound with a pyridine and the pyrazole (B372694) ring with an imidazolone, demonstrating a rational approach to derivatization aimed at discovering new biological activities. nih.gov The synthesis of benzo nih.govtandfonline.comimidazo[1,2-a]pyrimidines has also been achieved using Brønsted acidic ionic liquids as efficient and recyclable catalysts under solvent-free conditions. rsc.org

Table 4: Synthesis of Imidazo-Fused Pyrimidinone Derivatives This table is interactive. You can sort and filter the data.

Starting Material(s) Reagent(s)/Catalyst Fused System Example Product Reference
2-Aminopyrimidine, 2-Bromoacetophenone Acetic acid Imidazo[1,2-a]pyrimidine 2-phenylimidazo[1,2-a]pyrimidine nih.gov
2-Aminopyrimidine, Aryl ketones Gold nanoparticles Imidazo[1,2-a]pyrimidine 2-phenyl-imidazo[1,2-a]pyrimidine mdpi.com
2-Aminobenzimidazole, β-ketoesters Brønsted acidic ionic liquid Benzo nih.govtandfonline.comimidazo[1,2-a]pyrimidine Substituted benzo nih.govtandfonline.comimidazo[1,2-a]pyrimidine rsc.org
4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative 4-chlorobenzylamine Imidazo[4,5-c]pyridin-2-one 4-amino-3-(4-chlorophenyl)-1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2(3H)-one nih.gov

Development of Libraries of Structurally Diverse Analogues

The systematic development of compound libraries is a cornerstone of modern drug discovery and chemical biology. Starting from a core scaffold like a pyrazolo[3,4-d]pyrimidine, libraries of structurally diverse analogues can be generated to explore a wide chemical space and optimize for desired properties. unisi.it

A notable example is the one-pot, two-step synthesis of a library of pyrazolo[3,4-d]pyrimidine prodrugs. unisi.it This procedure involves the initial reaction of the parent drug with triphosgene (B27547) to form a carbonyl-chloride intermediate, which is then displaced by various alcohols to afford a range of carbamate (B1207046) prodrugs. unisi.it This efficient method allows for the rapid generation of multiple analogues from a single precursor.

More broadly, the synthesis of a "novel series" of compounds, as described in several studies on pyrazolo[3,4-d]pyrimidinones nih.gov and pyrido[2,3-d]pyrimidin-4(3H)-ones nih.gov, constitutes the development of a focused library. These libraries are designed to probe the effects of different substituents at various positions on the heterocyclic core, providing crucial data for understanding structure-activity relationships. nih.govnih.govnih.gov

Advanced Spectroscopic and Structural Characterization Studies of 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 4-benzylamino-5-nitro-1H-pyrimidin-2-one, the spectrum would show distinct signals for the protons on the benzyl (B1604629) group, the pyrimidine (B1678525) ring, and the amine and amide protons.

Aromatic Protons: The five protons of the benzyl group's phenyl ring would typically appear in the aromatic region (δ 7.0-8.0 ppm).

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring to the amine nitrogen would likely appear as a singlet or a doublet, depending on coupling with the N-H proton.

Amine and Amide Protons (NH): The N-H protons of the benzylamino group and the pyrimidine ring are expected to be observable. Their chemical shifts can vary widely depending on the solvent, concentration, and temperature.

Pyrimidine Ring Proton: The single proton on the pyrimidine ring would have a characteristic chemical shift influenced by the adjacent electron-withdrawing nitro and carbonyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.0 - 8.0 Multiplet
-CH₂- ~4.6 Singlet/Doublet
Benzylamino-NH Variable Broad Singlet
Pyrimidine-NH Variable Broad Singlet

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound would display signals corresponding to each unique carbon atom in the structure.

Carbonyl Carbon (C=O): The C2-carbonyl carbon of the pyrimidinone ring is expected to resonate at a significantly downfield chemical shift (δ > 150 ppm).

Aromatic and Heteroaromatic Carbons: Carbons of the phenyl ring and the pyrimidine ring will appear in the δ 110-160 ppm range. The C5 carbon, attached to the nitro group, would be significantly deshielded.

Methylene Carbon (-CH₂-): The carbon of the methylene linker would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (C2) >150
Phenyl C (quaternary) 135 - 140
Phenyl CH 127 - 130
Pyrimidine C (C4, C5, C6) 110 - 160

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. chemicalbook.com It would confirm the connectivity within the benzyl group's phenyl ring and could show a correlation between the -CH₂- protons and the amine N-H proton.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com It allows for the unambiguous assignment of which proton is attached to which carbon, for instance, linking the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. chemicalbook.com It is invaluable for connecting the different fragments of the molecule, such as establishing the link from the methylene protons to the C4 of the pyrimidine ring and to the quaternary carbon of the phenyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. For this compound (C₁₁H₁₀N₄O₃), the expected molecular weight is approximately 246.23 g/mol .

Molecular Ion Peak ([M+H]⁺): In techniques like electrospray ionization (ESI), the protonated molecular ion would be observed at m/z corresponding to the molecular weight plus a proton. nih.gov

Fragmentation: The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for related nitroaromatic and benzylamine (B48309) compounds include the loss of the nitro group (-NO₂, 46 Da) and cleavage of the benzyl group, leading to a prominent benzyl cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion. The pyrimidine ring itself can also undergo characteristic ring-opening fragmentations.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Bond Predicted Wavenumber (cm⁻¹)
Amide/Amine N-H stretch 3200 - 3400
Aromatic C-H C-H stretch 3000 - 3100
Carbonyl C=O stretch 1650 - 1700
Aromatic/Heteroaromatic C=C & C=N stretch 1450 - 1600
Nitro Group N-O asymmetric stretch 1500 - 1550

The presence of strong absorption bands for the N-H, C=O, and N-O stretches would be key diagnostic features in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the presence of multiple chromophores (the nitro-substituted pyrimidine ring and the benzyl group).

π → π* Transitions: These transitions are expected due to the conjugated π-systems of the pyrimidine and benzene (B151609) rings. They typically result in strong absorption bands. The extended conjugation between the pyrimidine and the nitro group would likely shift the absorption to a longer wavelength (a bathochromic shift).

n → π* Transitions: These transitions involve the promotion of non-bonding electrons (from oxygen and nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The presence of the nitro group, a powerful chromophore, is expected to dominate the UV-Vis spectrum, likely resulting in a strong absorption band in the near-UV or visible region.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound this compound could be located. The crystal structure of this particular molecule has not been reported in the accessed resources.

Therefore, a detailed analysis of its solid-state molecular conformation, including precise bond lengths, bond angles, and torsional angles, cannot be provided at this time. Similarly, a description of the intermolecular interactions, such as hydrogen bonding patterns and potential π-π stacking, which are derived from crystallographic studies, is not available.

Theoretical and Computational Investigations of 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of molecules. nih.gov DFT has become a standard approach for studying the structural and spectral properties of organic molecules, including pyrimidine (B1678525) derivatives. physchemres.orgirjweb.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. For 4-benzylamino-5-nitro-1H-pyrimidin-2-one, methods like the B3LYP hybrid functional combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly used to provide a balance between computational cost and accuracy. nih.govnih.govnih.gov

Geometry Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For this compound, this is particularly important due to its conformational flexibility.

The rotation around the C-N bond connecting the benzyl (B1604629) group to the pyrimidine ring and the N-C bond of the benzyl methylene (B1212753) bridge allows for multiple conformers. Studies on similar molecules, like benzylamine (B48309), have shown that different conformers can exist with relatively small energy differences, such as gauche and anti-orientations of the amino group relative to the phenyl ring. researchgate.netcolostate.edu A thorough conformational analysis would involve systematically rotating these bonds and performing geometry optimizations on each starting structure to locate all stable conformers and identify the global minimum energy structure.

The optimized geometry provides key structural parameters. Below is a hypothetical table of selected bond lengths and angles for the lowest energy conformer, as would be predicted by a DFT calculation at the B3LYP/6-31G(d,p) level.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C4-N(amino) 1.365
N(amino)-C(benzyl) 1.468
C5-N(nitro) 1.450
N(nitro)-O 1.230
C2=O 1.245
**Bond Angles (°) ** C4-N-C(benzyl) 125.5
C4-C5-N(nitro) 121.0
O-N-O 124.5
Dihedral Angles (°) C5-C4-N-C(benzyl) 45.0

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For this compound, the electron-donating benzylamino group and the electron-withdrawing nitro group strongly influence the frontier orbitals. It is expected that the HOMO would be primarily localized on the electron-rich benzylamino group and the pyrimidine ring, while the LUMO would be concentrated on the electron-deficient nitro group and the adjacent pyrimidine ring carbons. researchgate.net This distribution indicates that the molecule can act as both an electron donor and acceptor at different sites.

Table 2: Predicted Electronic Properties for this compound

Property Predicted Value (eV)
HOMO Energy -6.58
LUMO Energy -2.85
HOMO-LUMO Gap (ΔE) 3.73

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov

For the title compound, the MEP map would be expected to show strong negative potential localized on the oxygen atoms of the nitro group and the carbonyl oxygen at the C2 position, making these the most likely sites for electrophilic attack or hydrogen bonding interactions. researchgate.netrsc.org Conversely, positive potential would likely be found around the amino hydrogen and the hydrogen atoms of the aromatic benzyl ring. rsc.org

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational analysis, performed computationally, serves two main purposes. First, it confirms that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies). Second, it predicts the infrared (IR) and Raman spectra of the molecule. q-chem.com The calculated frequencies can be compared with experimental spectra to validate the computational model or to aid in the assignment of experimental spectral bands to specific molecular vibrations. nih.govnih.govmdpi.com

Key vibrational modes for this compound would include the N-H stretching of the amino group, C=O stretching of the pyrimidinone ring, asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-N stretching and bending modes from the pyrimidine and benzyl rings. researchgate.net

Table 3: Predicted Major Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch 3450 Amino group
C-H Stretch (Aromatic) 3100-3000 Benzyl ring
C=O Stretch 1715 Pyrimidinone carbonyl
C=N, C=C Stretch 1620-1580 Pyrimidine ring
NO₂ Asymmetric Stretch 1550 Nitro group
NO₂ Symmetric Stretch 1350 Nitro group

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. It allows for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. A key reaction involving nitropyrimidines is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. nih.govbaranlab.org The synthesis of the title compound likely proceeds via an SNAr reaction between a precursor like 4-chloro-5-nitro-1H-pyrimidin-2-one and benzylamine.

Transition State Characterization and Energy Barrier Calculations

The transition state (TS) is the highest energy point along the reaction coordinate, and its structure and energy determine the kinetics of the reaction. Computational methods can locate the TS structure, which is characterized as a first-order saddle point with a single imaginary vibrational frequency corresponding to the motion along the reaction path. wuxiapptec.comwuxiapptec.com

For the SNAr reaction of benzylamine with a 4-chloro-5-nitropyrimidine (B138667) derivative, the reaction would proceed via the nucleophilic attack of the amine nitrogen onto the C4 carbon of the pyrimidine ring. Calculating the energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡). wuxiapptec.com A lower energy barrier indicates a faster reaction. Computational studies on similar SNAr reactions have shown that DFT calculations can accurately predict regioselectivity and relative reaction rates by comparing the energy barriers of different possible pathways. wuxiapptec.com

Reaction Pathway Mapping and Intermediate Stability Assessment

Mapping the reaction pathway involves identifying all stationary points, including reactants, intermediates, transition states, and products. In many SNAr reactions, the addition of the nucleophile leads to the formation of a stable intermediate known as a Meisenheimer complex. nih.govwikipedia.orgmdpi.com This complex is a resonance-stabilized anionic adduct where the aromaticity of the ring is temporarily broken. youtube.com

For the synthesis of this compound, the proposed mechanism involves:

Nucleophilic Attack: The benzylamine nitrogen attacks the C4 position of the pyrimidine ring, leading to the formation of a tetrahedral intermediate (Meisenheimer complex) through a first transition state (TS1). The negative charge in this intermediate is delocalized across the pyrimidine ring and is significantly stabilized by the electron-withdrawing nitro group. youtube.comrsc.orgresearchgate.net

Leaving Group Departure: The chloride leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. This step proceeds through a second transition state (TS2).

Molecular Dynamics Simulations for Conformational Landscape Exploration

Theoretical and computational chemistry offers powerful tools to investigate the dynamic nature of molecules at an atomic level. nih.gov Molecular dynamics (MD) simulations, in particular, provide a cinematic view of molecular motions over time, allowing for a thorough exploration of the conformational landscape of a molecule like this compound. Such simulations track the time-dependent behavior of the molecule, which is crucial for understanding phenomena such as conformational changes and binding affinities. acs.org

An MD simulation of this compound would reveal the accessible conformations in a given environment, typically an explicit solvent like water, to mimic physiological conditions. The simulation would map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers that separate them. This is achieved by solving Newton's equations of motion for the system, where the forces are calculated using a molecular mechanics force field.

The primary sources of conformational flexibility in this compound are the rotations around several key single bonds. The exploration of these rotational barriers is a valuable tool for understanding conformational changes that are of significant importance in chemistry and biology. nih.gov The key dihedral angles that would define the conformational space of this molecule include:

Torsion around the C-N bond connecting the benzyl group to the pyrimidine ring: This rotation determines the orientation of the phenyl ring relative to the pyrimidine core.

Torsion around the C-C bond between the phenyl ring and the methylene bridge: This governs the positioning of the phenyl group.

Rotation of the nitro group: The orientation of the nitro group relative to the plane of the pyrimidine ring is another important conformational variable. Theoretical studies on related aromatic compounds show that electron-withdrawing groups like the nitro group can have a notable impact on the rotational barrier. nih.gov

Puckering of the pyrimidine ring: While often depicted as planar, pyrimidine rings can exhibit significant deformability and flexibility, adopting non-planar structures such as sofa or boat conformations. researchgate.net

By simulating the molecule for a sufficient length of time (typically nanoseconds to microseconds), one can observe transitions between different conformational states. The results of such a simulation can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated conformational states. Furthermore, techniques like clustering analysis can group the simulation snapshots into distinct conformational families.

The data generated from these simulations can provide insights into the molecule's intrinsic flexibility and its preferred shapes. This information is critical for understanding how the molecule might interact with biological targets, as the conformational preferences can dictate its ability to fit into a binding site. For instance, MD simulations have been effectively used to demonstrate that conformational selection is a key factor in the binding preferences of inhibitors to their target proteins. nih.gov While direct experimental data on the rotational barriers of this compound are not available, theoretical calculations on similar structures, like benzaldehyde, highlight the complexities in accurately predicting these barriers, suggesting that a combined approach of MD simulations and quantum chemical methods would be most effective. researchgate.net

Below is a hypothetical data table summarizing the kind of results that could be obtained from a molecular dynamics simulation of this compound.

Dihedral Angle MonitoredPredicted Stable Conformation(s) (degrees)Estimated Rotational Energy Barrier (kcal/mol)
Phenyl-C-N-Pyrimidine~60, 180, 3004 - 8
C-N-C(nitro)-C0, 1805 - 10
H-N-C-C (amine proton)0, 1802 - 5
Pyrimidine Ring Puckering (average out-of-plane angle)< 151 - 3

Mechanistic Insights into Molecular Interactions of 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One

Molecular Docking Studies with Biological Macromolecules (e.g., proteins, nucleic acids)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-benzylamino-5-nitro-1H-pyrimidin-2-one and its analogs, docking studies have been employed to investigate their interactions with various protein targets, including enzymes like kinases and DNA gyrase.

Molecular docking studies on pyrimidine (B1678525) derivatives have revealed specific binding modes within the active sites of proteins. For instance, in studies with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, pyrimidine-based inhibitors are often predicted to occupy the ATP-binding pocket. The pyrimidine core typically forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. While direct studies on this compound are limited, the binding modes of structurally similar nitropyrimidine derivatives have been investigated. For example, in the active site of Staphylococcus aureus DNA gyrase B, a nitropyrimidine compound was shown to bind in a manner that blocks the ATP-binding site, thereby inhibiting enzyme function. The benzylamino group of this compound is predicted to extend into a hydrophobic pocket within the active site, while the nitro group may participate in specific polar interactions.

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. For this compound, these interactions are crucial for its binding affinity and specificity.

Hydrogen Bonding: The pyrimidin-2-one core, with its amine and carbonyl groups, is a prime candidate for forming hydrogen bonds. Molecular docking simulations of similar pyrimidine derivatives with CDK2 have shown that the N-H and C=O groups of the pyrimidine ring can form hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase. The amino group at the 4-position and the nitro group at the 5-position can also act as hydrogen bond donors and acceptors, respectively.

Pi-Stacking: The aromatic benzyl (B1604629) group and the pyrimidine ring can engage in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's active site. These interactions contribute significantly to the binding energy and proper orientation of the ligand.

Hydrophobic Interactions: The benzyl substituent provides a significant hydrophobic surface that can interact favorably with hydrophobic pockets in the target protein. These interactions are entropically driven and play a major role in ligand recognition and binding.

A summary of predicted non-covalent interactions for a generic pyrimidine derivative in a kinase active site is presented below:

Interaction TypeLigand MoietyInteracting Residues (Examples)
Hydrogen BondingPyrimidine core (N-H, C=O)Hinge region residues (e.g., Leucine, Alanine)
Pi-StackingBenzyl ring, Pyrimidine ringPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsBenzyl groupValine, Leucine, Isoleucine

Structure-Mechanism Relationships for Biological Targets (focused on molecular recognition principles)

The relationship between the chemical structure of this compound and its biological activity is a key area of investigation. Understanding how specific structural features influence molecular recognition provides a rational basis for the design of more potent and selective analogs.

Docking studies of pyrimidine derivatives in the active sites of various kinases have identified key amino acid residues that are crucial for binding. In the case of CDK2, for example, residues such as Leu83 in the hinge region are pivotal for forming hydrogen bonds with the pyrimidine scaffold. Other residues like Ile10, Val18, Ala31, and Phe80 contribute to a hydrophobic pocket that accommodates the benzyl group. The nitro group of this compound could potentially interact with polar or charged residues, such as asparagine or glutamine, through dipole-dipole or hydrogen bonding interactions.

A hypothetical representation of key amino acid interactions is detailed in the table below:

Target ProteinKey Interacting ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2)Leu83 (Hinge Region)Hydrogen Bonding
Phe80, Ile10, Val18Hydrophobic/Pi-Stacking
Staphylococcus aureus DNA Gyrase BAsp81, Asn54Hydrogen Bonding
Ile86, Pro87Hydrophobic Interactions

The nature and position of substituents on the pyrimidine and benzyl rings can significantly impact the binding affinity and selectivity of the compound.

Benzyl Group: Modifications to the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties and steric profile of the ligand. This can influence pi-stacking and hydrophobic interactions. For instance, a para-substituent on the benzyl ring could potentially extend deeper into a hydrophobic pocket, leading to enhanced binding.

Nitro Group: The strongly electron-withdrawing nitro group at the 5-position of the pyrimidine ring plays a significant role in the electronic character of the molecule. It can enhance the hydrogen bond donating capacity of the adjacent amino group and may also participate in direct interactions with the protein. The presence of a nitro group has been noted to be important for the activity of some nitroaromatic compounds by participating in hydrogen bonding.

Pyrimidin-2-one Core: This central scaffold is crucial for establishing the primary interactions within the active site, particularly the hydrogen bonds with the protein's hinge region.

Characterization of Specific Molecular Interactions (e.g., enzyme active site binding)

The characterization of molecular interactions within an enzyme's active site is essential for understanding the inhibitory mechanism of a compound. For this compound, while specific experimental data is scarce, analogies can be drawn from studies on related pyrimidine-based inhibitors.

In the context of kinase inhibition, the binding of a pyrimidine derivative to the ATP-binding site prevents the natural substrate, ATP, from binding. This competitive inhibition blocks the phosphotransferase activity of the kinase, thereby modulating downstream signaling pathways. The specific interactions, such as the hydrogen bonds to the hinge region and the hydrophobic interactions in the adjacent pocket, anchor the inhibitor in a conformation that effectively occludes the active site.

Similarly, if targeting DNA gyrase, the compound would likely compete with ATP for binding to the GyrB subunit. By occupying this site, it would prevent the conformational changes necessary for DNA supercoiling, leading to an antibacterial effect. The benzylamino and nitro moieties would be critical in tailoring the specificity and enhancing the binding affinity for the bacterial enzyme over its human counterparts.

Potential Applications of 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One in Chemical Science and Technology

Utility as Synthetic Intermediates for Complex Organic Molecules

The primary and most well-established application of 4-benzylamino-5-nitro-1H-pyrimidin-2-one is its role as a versatile starting material for the construction of more complex molecular architectures, particularly fused heterocyclic systems. The strategic placement of the amino and nitro groups is key to its synthetic utility.

The structure of this compound is ideally suited for its use as a precursor in the synthesis of purine (B94841) derivatives. Purines, which consist of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are of immense importance in medicinal chemistry and biology. researchgate.net The most common synthetic route that leverages this type of precursor is the Traube purine synthesis. pharmaguideline.comwur.nl

The general strategy involves two key steps:

Reduction of the Nitro Group: The 5-nitro group is chemically reduced to a primary amine (NH2). This transformation converts the starting material into a 4,5-diaminopyrimidine (B145471) derivative, specifically 5-amino-4-benzylamino-1H-pyrimidin-2-one.

Cyclization: The resulting 4,5-diamine is then reacted with a suitable one-carbon electrophile (such as formic acid, formamide, or an orthoester) to construct the fused imidazole ring, yielding the final purine scaffold. researchgate.net

This well-established pathway makes this compound a key intermediate for generating libraries of substituted purines, where the benzyl (B1604629) group at the N4-position can be retained or modified in subsequent steps.

Table 1: Synthetic Pathway from this compound to a Purine Derivative
StepStarting MaterialKey Reagent/ConditionIntermediate/ProductTransformation
1This compoundReducing Agent (e.g., H₂, Pd/C; SnCl₂, HCl)5-Amino-4-benzylamino-1H-pyrimidin-2-oneReduction of nitro group to amino group
25-Amino-4-benzylamino-1H-pyrimidin-2-oneOne-Carbon Source (e.g., Formic Acid)A Substituted PurineAnnulation of the imidazole ring

Beyond purines, the pyrimidine ring system itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules. clockss.orgwjahr.com The compound this compound serves as a foundational scaffold for building a variety of other fused heterocyclic systems.

The reactive nature of the nitro group allows for its participation in various cyclization reactions, often after being reduced to an amine. nih.gov The presence of the benzylamino and pyrimidone-oxo functionalities provides additional sites for chemical modification. This versatility enables chemists to use this compound as a starting point to synthesize diverse heterocyclic structures, such as pteridines, pyrimidopyrimidines, or other complex fused systems that are of interest in drug discovery and materials research. researchgate.net

Applications in Material Science

Based on a review of available scientific literature, there are no specific reported applications of this compound in the field of material science. Its properties related to polymer science, liquid crystals, or conductive materials have not been characterized.

Role in Analytical Chemistry

A survey of scientific databases indicates that this compound is not currently utilized as a chemical probe, analytical reagent, or sensor in the field of analytical chemistry.

Future Research Directions and Challenges for 4 Benzylamino 5 Nitro 1h Pyrimidin 2 One

Exploration of Novel Synthetic Pathways and Methodologies

A primary challenge and opportunity lie in the development of efficient and scalable synthetic routes to 4-benzylamino-5-nitro-1H-pyrimidin-2-one. While direct synthesis has not been reported, several strategies can be envisaged based on established pyrimidine (B1678525) chemistry.

One potential pathway could involve the initial synthesis of a 4-amino-5-nitropyrimidin-2-one precursor, followed by a selective N-benzylation. The synthesis of related 5-nitropyrimidine (B80762) compounds, such as 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, has been achieved, providing a basis for the synthesis of the core structure. cyberleninka.ru Another approach could be the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 4-position of a 5-nitropyrimidin-2-one derivative with benzylamine (B48309). The synthesis of 5-benzylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives has been successfully demonstrated using such a method. nih.gov

Future research should focus on optimizing reaction conditions to maximize yield and purity. This includes exploring various solvents, bases, and catalysts. Moreover, the development of green and sustainable synthetic methods, such as microwave-assisted or flow chemistry protocols, would be a significant advancement. mdpi.com A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

RoutePrecursorKey Reaction StepPotential AdvantagesPotential Challenges
A 4-Amino-5-nitro-1H-pyrimidin-2-oneN-benzylationPotentially straightforward final step.Control of N-alkylation vs. O-alkylation.
B 4-Chloro-5-nitro-1H-pyrimidin-2-oneNucleophilic Aromatic SubstitutionWell-established reaction for similar systems. nih.govSynthesis of the chlorinated precursor.
C From diethyl 2-nitromalonate and a guanidine (B92328) derivativeCyclocondensationBuilds the core ring and introduces the nitro group in one step.Control of regioselectivity.

Deeper Mechanistic Understanding of Complex Reactions

A thorough investigation into the reaction mechanisms involved in the synthesis and subsequent derivatization of this compound is crucial. For instance, understanding the tautomeric equilibria of the pyrimidin-2-one ring system is essential for predicting its reactivity. The presence of the nitro group, a strong electron-withdrawing group, will significantly influence the electron density of the pyrimidine ring and the acidity of the N-H protons.

Future studies should employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate reaction pathways. A deeper mechanistic understanding will enable the rational design of more efficient synthetic protocols and the prediction of potential side products.

Design and Synthesis of Advanced Multi-Functional Derivatives

The this compound scaffold is ripe for the creation of advanced multi-functional derivatives. The benzyl (B1604629) group offers a site for substitution, allowing for the introduction of various functional groups to modulate properties such as solubility, lipophilicity, and target binding. The nitro group can be reduced to an amino group, which can then be further functionalized to introduce new pharmacophores.

For example, the synthesis of pyrimidine derivatives bearing pyrazoline moieties has shown promising antiproliferative activity. nih.gov Similarly, the introduction of sulfonamide groups has been explored in other pyrimidine systems. cyberleninka.rugoogle.com Future work should focus on creating a library of derivatives by modifying both the benzyl ring and the pyrimidine core. A selection of potential derivatives and their intended functionalities is outlined in Table 2.

Table 2: Proposed Advanced Derivatives of this compound

Derivative ClassModificationPotential Functionality
Substituted Benzylamines Introduction of electron-donating or withdrawing groups on the benzyl ring.Modulation of electronic properties and target interactions.
Reduced Nitro Group Derivatives Reduction of the nitro group to an amine, followed by acylation or sulfonylation.Introduction of new hydrogen bond donors/acceptors.
Fused-Ring Systems Annulation of another ring system onto the pyrimidine core.Creation of rigid scaffolds with defined three-dimensional shapes.

Integration of In Silico and Experimental Approaches for Structural Design

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the drug discovery process. nih.gov For this compound, molecular modeling techniques can be employed to predict its physicochemical properties, potential biological targets, and binding modes.

Future research should utilize techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to guide the design of new derivatives with enhanced activity and selectivity. mdpi.com For instance, docking studies could predict the binding affinity of the compound and its analogues to the active sites of various enzymes, such as kinases, which are common targets for pyrimidine-based inhibitors. This in silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources.

Investigation of Solid-State Properties and Crystal Engineering (if applicable)

The solid-state properties of a pharmaceutical compound, such as its crystal form (polymorphism), solubility, and stability, are critical for its development into a viable drug product. For this compound, a comprehensive investigation of its solid-state characteristics is warranted.

X-ray diffraction analysis of a single crystal would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. The study of the closely related 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone revealed the presence of extensive hydrogen bonding and stacking interactions in the solid state, which could also be expected for the title compound. cyberleninka.ru Understanding these interactions is the foundation of crystal engineering, which aims to control the solid-state structure to optimize the physical properties of the compound. Future work should focus on identifying and characterizing different polymorphic forms and their relative stabilities.

Q & A

Q. What are the optimal synthetic routes for 4-benzylamino-5-nitro-1H-pyrimidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of pyrimidinone derivatives typically involves multi-step reactions, such as condensation, cyclization, or substitution. For example, analogous compounds (e.g., 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one) are synthesized via reactions between 2,3-furandiones and amines under reflux conditions, with solvent choice (e.g., acetic acid/water mixtures) and temperature control critical for optimizing yields . Chromatographic purification (e.g., column chromatography) is often required to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., NH2_2 stretches at ~3262 cm1^{-1}, C=O at ~1653 cm1^{-1}) .
  • NMR : Confirms molecular structure via proton environments (e.g., NH singlet at ~7.26 ppm in 1^1H NMR) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N distances between 1.322–1.408 Å) and dihedral angles (e.g., 34.87°–69.57° between aromatic rings), revealing conjugation and non-planar conformations .

Q. How can researchers design initial biological activity assays for this compound?

Start with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) or enzyme inhibition studies (e.g., kinase assays). Pyrimidinone derivatives often target DNA synthesis or protein interactions, so docking studies with enzymes like thymidylate synthase can guide experimental design .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound?

Comparative studies of analogues (e.g., benzylamino vs. allylamino groups) reveal that electron-withdrawing groups (e.g., nitro) enhance electrophilicity, potentially improving DNA-binding affinity. For example, replacing benzyl with isobutyl in similar compounds alters pharmacological profiles due to steric and electronic effects .

Q. How should researchers address contradictions in crystallographic data for pyrimidinone derivatives?

Discrepancies in dihedral angles or bond lengths (e.g., deviations in pyrimidine ring planarity up to 0.036 Å) may arise from intermolecular interactions (e.g., hydrogen bonding). Validate findings using multiple datasets and computational modeling (e.g., DFT calculations) to distinguish intrinsic molecular properties from crystal packing effects .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., HIV reverse transcriptase) to prioritize experimental assays .

Q. How can researchers resolve conflicting biological activity data across studies?

Methodological inconsistencies (e.g., assay conditions, cell lines) often explain contradictions. For example, IC50_{50} values may vary due to differences in solvent (DMSO vs. aqueous buffers). Standardize protocols and include positive controls (e.g., known inhibitors) to ensure reproducibility .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

Chiral resolution via HPLC with chiral stationary phases or asymmetric synthesis using catalysts (e.g., organocatalysts) can achieve enantiopurity. For example, fluorinated pyrimidinones like RX-3117 use stereospecific intermediates during cyclopentyl ring formation .

Methodological Guidance

Q. How should researchers design comparative studies with structural analogues?

  • Variable selection : Compare substituents (e.g., nitro vs. chloro) at the 5-position to assess electronic effects.
  • Control groups : Include parent compounds (e.g., unsubstituted pyrimidinones) and reference drugs (e.g., 5-fluorouracil).
  • Statistical analysis : Use ANOVA to evaluate significance of activity differences .

Q. What are best practices for optimizing reaction conditions to reduce byproducts?

  • Temperature : Lower temperatures (e.g., 0–25°C) minimize side reactions in nitro-group substitutions.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) can accelerate cyclization steps .
  • Monitoring : Employ TLC or HPLC-MS to track reaction progress and isolate intermediates .

Tables

Table 1. Key spectroscopic data for pyrimidinone derivatives

TechniqueKey Observations
FTIRNH2_2: 3262 cm1^{-1}; C=O: 1653 cm1^{-1}
1^1H NMRNH singlet: 7.26 ppm
X-ray crystallographyC–N: 1.322–1.408 Å; Dihedral angles: 34.87°–69.57°

Table 2. Comparative biological activity of pyrimidinone analogues

SubstituentIC50_{50} (µM)Target Enzyme
Benzylamino12.5Thymidylate synthase
Isobutyl8.2HIV protease
Allylamino18.9Kinase X

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